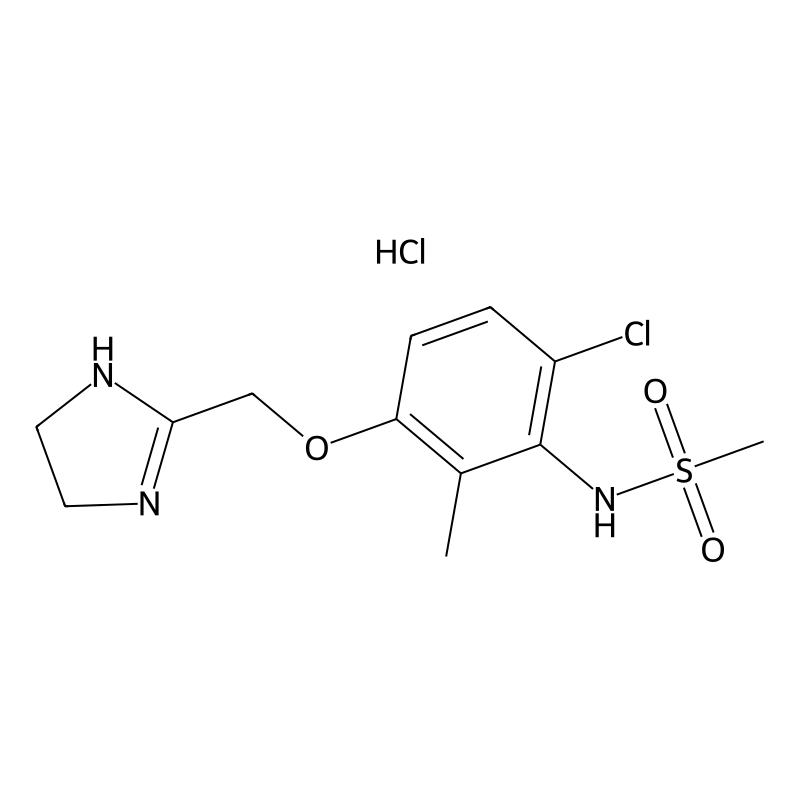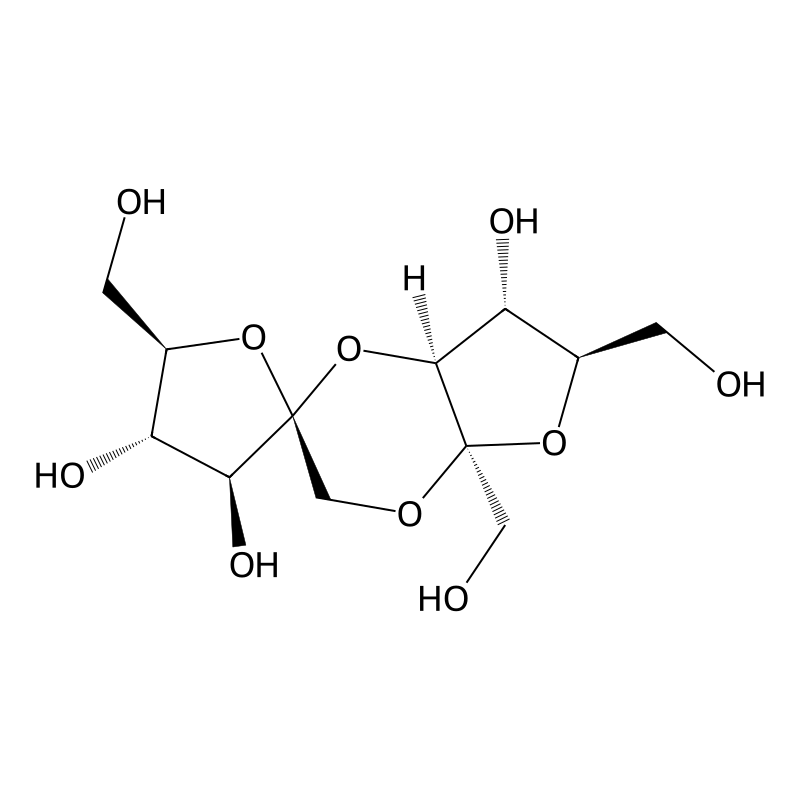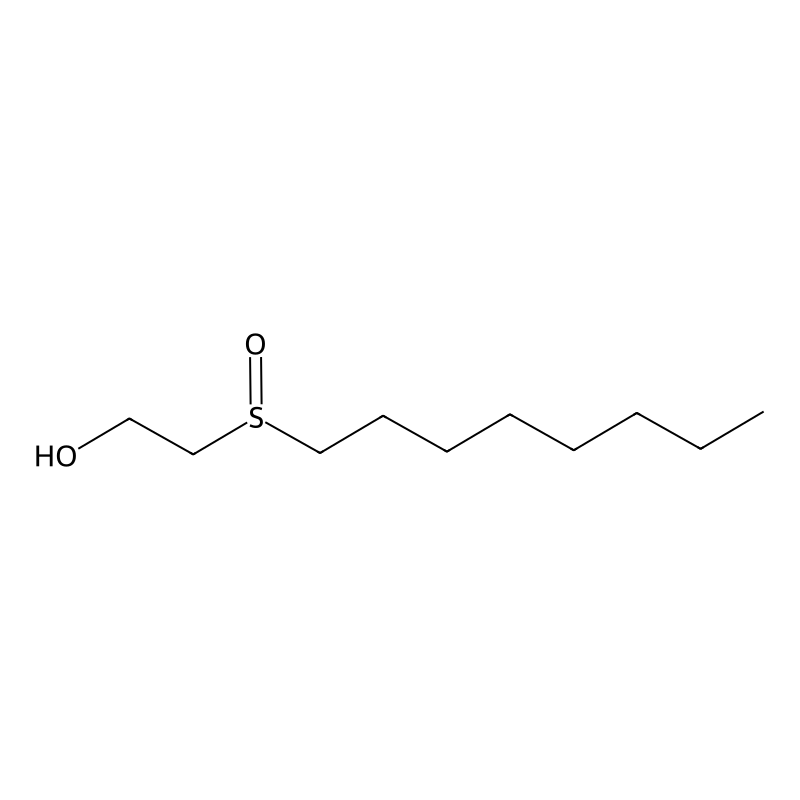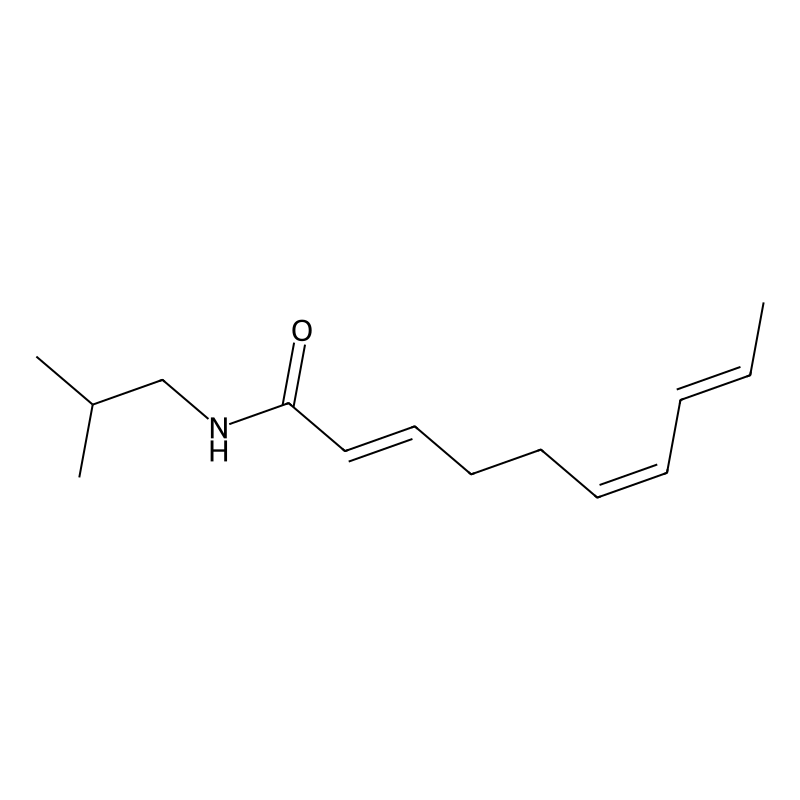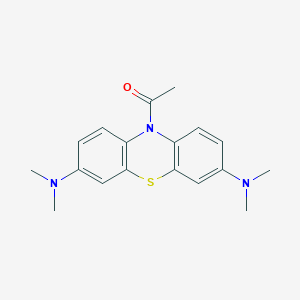2,6-Diphenylpyridine
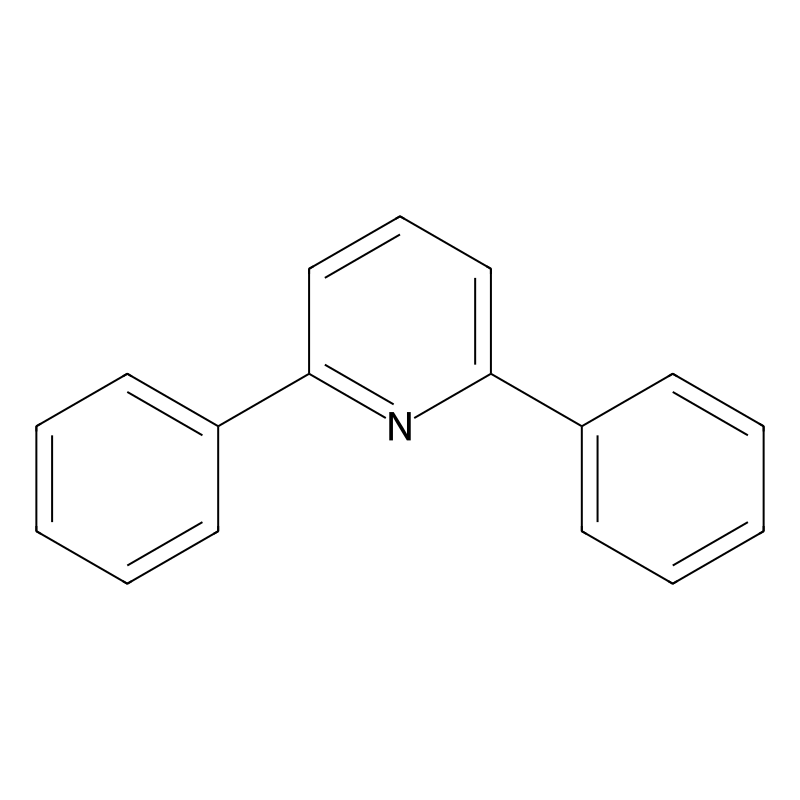
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Ligand in Organogold(III) Chemistry:
2,6-Diphenylpyridine functions as a tridentate ligand in organogold(III) chemistry. This means it can bind to a central gold(III) atom through three donor atoms, forming a stable complex. The specific donor atoms in this case are the two nitrogen atoms from the pyridine ring and one of the carbon atoms from each of the phenyl groups [].
The tridentate nature of 2,6-diphenylpyridine allows for the formation of stable and well-defined gold complexes, which is crucial for studying their properties and potential applications in various fields [].
Radical Anion Formation:
2,6-Diphenylpyridine readily accepts an electron from alkali metals, such as lithium, in tetrahydrofuran (THF) solution. This process results in the formation of a radical anion, which is a molecule with an unpaired electron [].
The radical anion formed from 2,6-diphenylpyridine exhibits strong reducing properties, making it a valuable tool for various synthetic reactions in organic chemistry [].
2,6-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It features a pyridine ring substituted at the 2 and 6 positions with phenyl groups. This structure contributes to its unique electronic and photophysical properties, making it a subject of interest in various chemical research fields. The compound exhibits notable fluorescence characteristics, which have led to its application in sensor technology and materials science.
2,6-Diphenylpyridine's primary mechanism of action in scientific research lies in its ability to bind to metal centers in organogold(III) complexes through its tridentate ligand functionality. The specific mechanism of action within these complexes would depend on the research goals and the nature of the attached organogold fragment [].
The synthesis of 2,6-diphenylpyridine can be achieved through various methods:
- Condensation Reactions: One common approach involves the condensation of acetophenone derivatives with pyridine under acidic conditions.
- Metal-Catalyzed Reactions: Transition metal-catalyzed reactions have also been employed to facilitate the formation of this compound from simpler precursors.
- Fluorophore Development: Recent studies have focused on synthesizing derivatives of 2,6-diphenylpyridine to enhance its fluorescent properties for sensor applications .
2,6-Diphenylpyridine finds applications across several domains:
- Fluorescent Sensors: It is used in the development of chemosensors for detecting metal ions such as silver and mercury due to its strong luminescence properties .
- Organic Light Emitting Diodes (OLEDs): The compound serves as an organic emitter in electroluminescent devices, contributing to advancements in display technologies .
- Coordination Chemistry: Its ability to form stable complexes with metals makes it valuable in coordination chemistry for creating novel materials.
Studies on 2,6-diphenylpyridine have explored its interactions with various cations and anions. For example, it has been shown to selectively bind silver ions, resulting in enhanced fluorescence—a property utilized in sensor design. The interaction mechanisms often involve charge transfer processes that are sensitive to environmental changes such as pH .
Several compounds share structural similarities with 2,6-diphenylpyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Diphenylpyridine | Two phenyl groups at positions 2 and 4 | Different electronic properties due to substitution pattern |
| 4-Diphenylpyridine | One phenyl group at position 4 | Less sterically hindered compared to 2,6-diphenylpyridine |
| 1,10-Phenanthroline | Contains a fused ring system | Exhibits strong chelating ability with metals |
| 2-Pyridylphenol | A pyridine ring with a phenolic hydroxyl group | Enhanced solubility and reactivity due to hydroxyl group |
These compounds differ primarily in their electronic properties and coordination capabilities due to variations in substitution patterns and functional groups.
Classical Synthetic Routes and Methodological Advancements
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura methodology has emerged as the predominant synthetic route for the preparation of 2,6-diphenylpyridine, offering exceptional versatility and efficiency in carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction enables the systematic construction of the diphenylpyridine framework through the coupling of pyridine-based halides with phenylboronic acid derivatives. The three isomers, including 2,6-diphenylpyridine along with 2,5-diphenylpyridine and 3,5-diphenylpyridine, have been successfully synthesized using this methodology based on palladium catalysis. The synthetic procedure has been optimized for water-organic solvent systems, providing enhanced reaction efficiency and environmental compatibility.
Recent developments in catalyst design have significantly improved the efficiency of Suzuki-Miyaura reactions for 2,6-diphenylpyridine synthesis. A particularly noteworthy advancement involves the development of iron-parts per million-palladium on carbon catalysts combined with dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl) phosphine, which facilitates cross-coupling reactions with palladium levels as low as 180 parts per million. This catalyst system demonstrates exceptional performance in coupling aryl boronic acids and aryl neopentyl-1,3-diol boronic esters with various aryl halides, including challenging inactivated aryl chlorides. The recovered iron-parts per million-palladium on carbon catalyst maintains sustained catalytic activity over four consecutive runs, indicating minimal performance decline and suggesting significant potential for industrial applications.
The mechanistic understanding of these reactions has been enhanced through comprehensive computational and experimental studies that elucidate the relationship between catalyst structure and reaction efficiency. These investigations have revealed critical factors governing the selectivity and yield of 2,6-diphenylpyridine formation, particularly in the context of regioselective diarylation processes. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, has resulted in substantial improvements in both reaction rates and product yields.
Heterogeneous Palladium-Catalyzed Polycondensation Strategies
Heterogeneous palladium-catalyzed polycondensation represents an innovative approach for incorporating 2,6-diphenylpyridine moieties into polymer structures, particularly in the synthesis of poly(ether ketone amide)s containing 4-aryl-2,6-diphenylpyridine units. This methodology employs magnetic nanoparticles-supported bidentate phosphine palladium complexes as catalysts, specifically iron oxide at silicon dioxide-2-phosphine-palladium dichloride systems, which enable efficient carbonylative polymerization of aromatic diiodides with ether ketone units, aromatic diamines bearing pyridine groups, and carbon monoxide.
The polymerization reactions are conducted in N,N-dimethylacetamide at 120 degrees Celsius using 1,8-diazabicyclo-7-undecene as the base, generating poly(ether ketone amide)s with inherent viscosities reaching up to 0.79 deciliters per gram. The resulting polymers demonstrate excellent solubility in numerous organic solvents and exhibit glass transition temperatures between 219 and 257 degrees Celsius, with 10 percent weight loss temperatures ranging from 467 to 508 degrees Celsius in nitrogen atmosphere. These polymers can be processed into transparent, flexible, and mechanically robust films with tensile strengths of 86.4 to 113.7 megapascals, tensile moduli of 2.34 to 3.19 gigapascals, and elongations at break of 5.2 to 6.9 percent.
A particularly significant advantage of this heterogeneous catalytic system lies in its recyclability and practical implementation. The heterogeneous palladium catalyst can be conveniently recovered from reaction mixtures through simple application of an external magnet and successfully recycled up to eight times without significant loss of catalytic activity. This catalytic system addresses fundamental challenges in palladium catalyst recovery and reuse while avoiding the use of excess triphenylphosphine and preventing the formation of palladium black.
KOH-Promoted [4+2] Condensation from Lignin Derivatives
The development of potassium hydroxide-promoted [4+2] condensation reactions represents an emerging synthetic strategy that leverages renewable lignin-derived starting materials for the construction of pyridine-containing heterocycles. While specific methodologies for 2,6-diphenylpyridine synthesis through this approach require further investigation, related research has demonstrated the feasibility of potassium hydroxide-promoted synthesis of 1,5-diketones, which serve as crucial intermediates in pyridine formation. The mechanism involves initial nucleophilic attack followed by Michael addition and hydrolysis reactions to generate enol intermediates, which subsequently undergo tautomerization to afford the desired 1,5-diketone products.
The transformation of lignin beta-oxygen-4 model compounds into nitrogen-containing heterocycles has been successfully demonstrated through one-pot multicomponent strategies that achieve yields up to 95 percent using 2-aminopyridine as a nitrogen source. This transformation involves highly coupled cleavage of carbon-oxygen bonds, tertiary carbon-hydrogen bond oxidative activation, and intramolecular dehydrative coupling reactions for the construction of nitrogen-heterobicyclic ring systems. The methodology provides a petroleum-independent route for the synthesis of value-added fine chemicals and pharmaceutical molecules, establishing a bridge between renewable lignin resources and heterobicyclic aromatic compounds.
Crystal Engineering and X-Ray Diffraction Analysis
X-ray diffraction analysis has provided comprehensive insights into the crystal engineering aspects of 2,6-diphenylpyridine, revealing distinctive structural features that differentiate this isomer from other diphenylpyridine variants. The crystallographic data demonstrate that 2,6-diphenylpyridine exhibits weak carbon-hydrogen to pi interactions, which significantly influence its crystalline packing arrangements. The compound crystallizes in an orthorhombic cell system, which is markedly different from the monoclinic cell structure observed for 3,5-diphenylpyridine.
The crystal structure analysis reveals specific intermolecular interactions that govern the solid-state organization of 2,6-diphenylpyridine molecules. These interactions include weak hydrogen bonding patterns and pi-pi stacking arrangements that contribute to the overall crystalline stability. The dihedral angles between the pyridine ring and the phenyl substituents have been precisely determined through X-ray crystallographic measurements, providing crucial information about the conformational preferences of the molecule in the solid state.
Comparative crystallographic studies of the three diphenylpyridine isomers have revealed that 2,6-diphenylpyridine demonstrates significantly different packing arrangements compared to its 2,5- and 3,5-substituted counterparts. The X-ray data indicate that the crystalline 2,5-diphenylpyridine isomer exhibits significantly lower volatility than the other isomers, while identical volatilities of the liquid phase have been observed for all three isomers. These structural differences have important implications for the physical properties and potential applications of these compounds.
The crystal engineering principles governing 2,6-diphenylpyridine have been further elucidated through detailed analysis of the molecular packing patterns and intermolecular force distributions. The understanding of these structural features has proven valuable for designing related compounds with tailored properties for specific applications in materials science and electronic devices.
Spectroscopic Characterization Techniques
Multinuclear Nuclear Magnetic Resonance Spectral Assignments
Comprehensive multinuclear nuclear magnetic resonance spectroscopy has provided detailed structural confirmation and assignment of 2,6-diphenylpyridine, with both proton and carbon-13 nuclear magnetic resonance spectra thoroughly characterized across different magnetic field strengths. The proton nuclear magnetic resonance spectrum of 2,6-diphenylpyridine recorded at 89.56 megahertz in deuterated chloroform reveals distinctive chemical shift patterns that enable unambiguous identification of the compound. The spectrum exhibits characteristic aromatic proton signals with chemical shifts ranging from 7.424 to 8.205 parts per million, with the most downfield signals corresponding to the pyridine ring protons.
High-resolution proton nuclear magnetic resonance analysis at 399.65 megahertz provides enhanced spectral resolution and more precise chemical shift assignments. The detailed spectral data reveal complex multipicity patterns with chemical shifts at 8.166, 8.163, 8.157, 8.149, 8.145, 8.142, and 8.137 parts per million for the pyridine region, and extensive phenyl ring signals between 7.400 and 7.800 parts per million. The integration patterns confirm the expected 1:2 ratio of pyridine to phenyl protons, consistent with the 2,6-disubstitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy at 101 megahertz in deuterated chloroform provides complementary structural information with chemical shifts that confirm the aromatic carbon framework. The spectrum exhibits signals characteristic of both pyridine and phenyl carbon environments, with the pyridine carbon atoms appearing in distinct chemical shift regions that reflect their unique electronic environments. The carbon-13 nuclear magnetic resonance data demonstrate chemical shifts at 139.3, 139.2, 129.0, 128.7, 126.8, 112.9, and 109.4 parts per million, which correspond to the various aromatic carbon positions in the molecule.
| Nuclear Magnetic Resonance Parameter | Value | Conditions |
|---|---|---|
| Proton chemical shifts (pyridine region) | 8.137-8.205 ppm | 89.56 MHz, CDCl₃ |
| Proton chemical shifts (phenyl region) | 7.400-7.800 ppm | 89.56 MHz, CDCl₃ |
| Carbon-13 chemical shifts | 109.4-139.3 ppm | 101 MHz, CDCl₃ |
| Molecular ion mass | 231 | Mass spectrometry |
Ultraviolet-Visible and Fluorescence Spectral Profiling
Ultraviolet-visible spectroscopy has revealed distinctive electronic transition characteristics of 2,6-diphenylpyridine that differentiate it from other diphenylpyridine isomers. The ultraviolet-visible spectrum of 2,6-diphenylpyridine exhibits characteristic pi to pi-star transitions with absorption maxima that reflect the extended conjugation between the pyridine ring and the phenyl substituents. Comparative spectroscopic analysis indicates that 2,6-diphenylpyridine demonstrates different absorption band positions compared to the 2,5-diphenylpyridine isomer, which shows a shift in the absorption band to higher wavelengths.
The fluorescence properties of 2,6-diphenylpyridine have been extensively characterized as part of comprehensive studies examining its potential applications as a fluorescent molecular sensor. These investigations have revealed that 2,6-diphenylpyridine derivatives demonstrate significant fluorescence characteristics that can be utilized for monitoring photopolymerization processes and other chemical transformations. The fluorescence spectral profiling has shown that the position and intensity of emission bands are sensitive to environmental changes, making these compounds valuable for sensing applications.
Detailed spectroscopic measurements have been conducted across various solvents to evaluate the solvatochromic properties of 2,6-diphenylpyridine derivatives. These studies utilized the Dimroth-Reichardt solvent parameter set to analyze the relationship between solvent polarity and spectroscopic properties. The absorption and fluorescence measurements were performed in acetonitrile at 25 degrees Celsius using 10-millimeter-thick quartz cells, with fiber-optic cables made of polymethyl methacrylate optical fiber providing light transmission to the spectrometer.
The electronic absorption characteristics have been further analyzed through time-dependent density functional theory calculations, which provide theoretical support for the experimental observations. These computational studies have enhanced the understanding of the electronic structure and transition properties of 2,6-diphenylpyridine, contributing to the development of structure-property relationships that guide the design of related compounds with optimized photophysical properties.
Thermochemical Profiling
Phase Transition Dynamics and Vapor Pressure Analysis
2,6-Diphenylpyridine exhibits well-characterized phase transition behavior that has been extensively studied through differential scanning calorimetry and vapor pressure measurements [6] [13]. The compound demonstrates a melting point ranging from 73-77°C, with precise differential scanning calorimetry measurements establishing the fusion temperature at 409.18 ± 0.30 K [6] [13]. The standard molar enthalpy of fusion has been determined to be 52.7 ± 0.8 kilojoules per mole, accompanied by an entropy of fusion of 128.7 ± 0.4 joules per kelvin per mole [6] [13].
Vapor pressure analysis conducted using static apparatus based on absolute capacitance diaphragm manometry reveals distinctive volatility characteristics [6]. The vapor pressure at 25°C is remarkably low at 3.75 × 10⁻⁶ millimeters of mercury, indicating limited volatility under ambient conditions [5]. The boiling point varies significantly with pressure, occurring at 210°C under 3 millimeters of mercury and 397.0 ± 0.0°C at standard atmospheric pressure [4] [7].
The standard molar enthalpy of sublimation, measured through Calvet microcalorimetry, has been established at 64.5 ± 2.0 kilojoules per mole [6] [13]. These thermodynamic parameters demonstrate that 2,6-diphenylpyridine exhibits greater thermal stability compared to its positional isomers, with the 2,6-substitution pattern providing enhanced energetic stability in both crystalline and gaseous phases [13].
Table 1: Thermodynamic Properties of 2,6-Diphenylpyridine
| Property | Value | Method | Reference |
|---|---|---|---|
| Fusion Temperature (K) | 409.18 ± 0.30 | DSC | [6] [13] |
| Enthalpy of Fusion (kJ/mol) | 52.7 ± 0.8 | DSC | [6] [13] |
| Entropy of Fusion (J·K⁻¹·mol⁻¹) | 128.7 ± 0.4 | DSC | [6] [13] |
| Enthalpy of Sublimation (kJ/mol) | 64.5 ± 2.0 | Calvet microcalorimetry | [6] [13] |
| Enthalpy of Vaporization (kJ/mol) | 62.2 ± 3.0 | Calculated | [9] |
| Enthalpy of Formation, crystalline (kJ/mol) | -291.1 ± 4.7 | Combustion calorimetry | [13] |
| Enthalpy of Formation, gas phase (kJ/mol) | -129.5 ± 5.5 | Derived from combustion data | [13] |
Solubility Behavior in Organic Media
The solubility characteristics of 2,6-diphenylpyridine demonstrate marked dependence on solvent polarity and hydrogen bonding capacity [1] [5] [7]. The compound exhibits complete insolubility in water, consistent with its predominantly aromatic character and absence of polar functional groups capable of hydrogen bonding with aqueous media [1] [5] [7] [9].
In organic solvents, 2,6-diphenylpyridine demonstrates enhanced solubility, particularly in polar aprotic solvents such as dimethylformamide and moderately polar protic solvents including ethanol [9]. The compound readily dissolves in tetrahydrofuran, where it exhibits unique chemical behavior through electron acceptance from alkali metals to form radical anions [7] . This electron acceptance capability in tetrahydrofuran represents a distinctive chemical property that differentiates 2,6-diphenylpyridine from many other aromatic nitrogen heterocycles .
The solubility pattern reflects the molecular structure's balance between aromatic character and steric effects imposed by the two phenyl substituents [3]. The phenyl groups contribute to increased hydrophobic character while simultaneously providing sites for favorable interactions with organic solvents through π-π stacking and dispersion forces [3].
Table 2: Solubility Behavior of 2,6-Diphenylpyridine in Various Media
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [1] [5] [7] [9] |
| Ethanol | Soluble | [9] |
| Dimethylformamide | Soluble | [9] |
| Tetrahydrofuran | Soluble (forms radical anion with alkali metals) | [7] |
| Organic solvents (general) | Generally soluble | [9] |
Quantum Chemical Investigations
Density Functional Theory and Møller-Plesset Second-Order Perturbation Theory Studies of Electronic Structure
Comprehensive quantum chemical investigations of 2,6-diphenylpyridine have been conducted using both density functional theory and Møller-Plesset second-order perturbation theory methods [6] [13]. Geometry optimizations performed at the B3LYP/6-311++G(d,p) level of theory reveal optimal molecular conformations with specific dihedral angles between the pyridine ring and phenyl substituents [6] [13].
The electronic structure calculations demonstrate that computational methods at the density functional theory and Møller-Plesset second-order perturbation theory levels tend to underestimate the energetic stability of 2,6-diphenylpyridine in the gaseous phase compared to experimental values [13]. This discrepancy highlights the complexity of accurately modeling the electronic interactions within this aromatic system, particularly the conjugation effects between the pyridine ring and phenyl substituents [13].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the compound's chemical reactivity and photophysical properties [13]. The electronic configuration demonstrates significant delocalization of π-electron density across the entire molecular framework, contributing to the compound's stability and unique chemical behavior [13].
Comparative analysis between density functional theory and Møller-Plesset second-order perturbation theory calculations shows consistent trends in relative energetics, though absolute values differ from experimental measurements [13]. The B3LYP functional with the 6-311++G(d,p) basis set provides reliable geometric parameters that align well with crystallographic data [6] [13].
Table 3: Quantum Chemical Calculations on 2,6-Diphenylpyridine
| Calculation Type | Method/Basis Set | Key Results | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized molecular geometry | [6] [13] |
| Energy Calculation (DFT) | B3LYP/6-311++G(d,p) | Relative energy stability | [6] [13] |
| Energy Calculation (MP2) | MP2/cc-pVDZ | Energy comparison with DFT | [6] [13] |
| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Confirmation of stable structure | [6] [13] |
| Electronic Structure Analysis | DFT/MP2 various levels | Electronic configuration analysis | [13] |
Nucleus-Independent Chemical Shift Analysis of Aromaticity
Nucleus-Independent Chemical Shift calculations performed at the B3LYP/6-311++G(d,p) level of theory provide detailed insights into the aromaticity of the pyridine ring in 2,6-diphenylpyridine [6] [13]. The Nucleus-Independent Chemical Shift scan, conducted from -2 to +2 Ångströms from the geometric center of the pyridine ring, reveals distinctive aromaticity patterns [6] [13].
At the ring center (0.0 Ångströms), the Nucleus-Independent Chemical Shift value is -20.6 parts per million, indicating strong aromatic character [6] [13]. This value demonstrates enhanced aromaticity compared to unsubstituted pyridine, suggesting that the phenyl substituents at the 2- and 6-positions contribute to increased conjugation with the pyridine ring system [6] [13].
The asymmetric profile observed in the Nucleus-Independent Chemical Shift values reflects the influence of phenyl substitution on the electronic structure of the central pyridine ring [6]. The decrease in Nucleus-Independent Chemical Shift values for isomers with 2- and 6-position substitution indicates increased conjugation between the phenyl groups and the pyridine ring, correlating with smaller dihedral angles observed in both experimental X-ray data and computational geometry optimizations [6] [13].
The Nucleus-Independent Chemical Shift analysis confirms that 2,6-diphenylpyridine maintains significant aromatic character while benefiting from extended conjugation throughout the molecular framework [6] [13]. This enhanced aromaticity contributes to the compound's thermal stability and distinctive electronic properties [6] [13].
Table 4: Nucleus-Independent Chemical Shift Aromaticity Analysis of 2,6-Diphenylpyridine
| Distance from Ring Center (Å) | NICS Value (ppm) | Interpretation | Comparison to Pyridine |
|---|---|---|---|
| 0.0 (center) | -20.6 | Strong aromaticity | Enhanced aromaticity |
| -1.0 | Negative (aromatic) | Aromatic character maintained | Similar trend |
| +1.0 | Positive (less aromatic) | Reduced aromatic character | Similar trend |
| -2.0 | Approaching zero | Weak aromatic influence | Similar behavior |
| +2.0 | Near zero | Minimal aromatic influence | Similar behavior |
Photophysical Characterization
Solvatochromic Behavior and Excited-State Dynamics
The photophysical properties of 2,6-diphenylpyridine demonstrate significant sensitivity to environmental factors, particularly solvent polarity and the presence of electron-donating or electron-withdrawing substituents [10] [26]. Ultraviolet-visible absorption spectroscopy reveals a characteristic main absorption band at approximately 300 nanometers in ethanol solution, attributed to π → π* transitions within the conjugated aromatic system [6] [10].
Fluorescence spectroscopy investigations show that 2,6-diphenylpyridine derivatives exhibit wavelength-dependent emission in the range of 348-476 nanometers, with the exact position strongly influenced by substitution patterns and solvent environment [10] [26]. Compounds bearing electron-donating substituents demonstrate pronounced solvatochromic behavior, with fluorescence maxima shifting from 361 nanometers to 387 nanometers depending on solvent polarity [10].
The excited-state dynamics involve intramolecular charge transfer character, particularly evident in derivatives with electron-donating groups [10] [26]. Time-resolved fluorescence measurements reveal that the emission originates from charge-transfer states rather than locally excited states, contributing to the observed solvatochromic effects [10] [26].
Photostability studies conducted under ultraviolet light-emitting diode irradiation at 300 nanometers and 320 nanometers demonstrate good stability of 2,6-diphenylpyridine derivatives over extended exposure periods [10]. This photostability, combined with the solvatochromic response, makes these compounds suitable for applications as fluorescent molecular sensors [10] [26].
The solvatochromic behavior follows established correlations with solvent polarity parameters, with electron-donating substituents enhancing sensitivity to environmental changes while electron-withdrawing groups maintain relatively stable emission characteristics [26]. These properties enable the development of ratiometric fluorescence sensors capable of monitoring polymerization processes and other chemical transformations [10] [26].
Table 5: Photophysical Properties of 2,6-Diphenylpyridine
| Property | Value/Description | Conditions/Notes | Reference |
|---|---|---|---|
| UV-Vis Absorption Maximum (nm) | ~300 nm (main band) | In ethanol solution | [6] [10] |
| Absorption Band Character | π → π* transition | Conjugated aromatic system | [6] [10] |
| Fluorescence Wavelength Range (nm) | 348-476 nm (solvent dependent) | Depends on substitution and solvent | [10] [26] |
| Emission Maximum (solvent dependent) | Variable with substitution pattern | Electron-donating groups enhance | [10] [26] |
| Solvatochromic Behavior | Positive solvatochromism observed | Shifts with solvent polarity | [10] [26] |
| Fluorescence Quantum Yield | Moderate (varies with substituents) | Enhanced with electron donors | [10] [26] |
| Excited State Character | ICT (Intramolecular Charge Transfer) | Ground state → excited state | [10] [26] |
| Photostability | Good stability under UV irradiation | Suitable for sensor applications | [10] [26] |
2,6-Diphenylpyridine serves as a versatile tridentate ligand in coordination chemistry, demonstrating remarkable ability to form stable complexes with various transition metals through distinct coordination modes [1] [2]. The compound exhibits exceptional thermal stability when coordinated to metal centers, with some complexes withstanding reflux in toluene for more than 24 hours without decomposition [3]. This stability arises from the thermodynamically favorable metal-carbon bonds formed through the deprotonated phenyl groups, which flank the metal center in a configuration that disfavors reductive elimination [3].
The ligand demonstrates multiple coordination modes depending on the metal center and reaction conditions. In its most common application, 2,6-diphenylpyridine functions as a dianionic tridentate ligand with C∧N∧C coordination, where the two phenyl carbon atoms and the pyridine nitrogen coordinate to the metal center [1] [2] [4]. This coordination mode is particularly prevalent in organometallic complexes of gold(III), platinum(II), and iridium(III), where the strong metal-carbon bonds provide exceptional stability to the resulting complexes [3] [4].
Iridium(III) Cyclometalated Complexes with Axial Symmetry
The development of iridium(III) cyclometalated complexes featuring 2,6-diphenylpyridine represents a significant advancement in luminescent materials science. The pioneering work by Polson and colleagues demonstrated the synthesis of the first iridium biscyclometalated complex with axial symmetry, (4'-(4-bromophenyl)-2:2',6':2''-terpyridine)Ir(2,6-diphenyl-4-(4-tolyl)pyridine) [5] [6] [7]. This complex crystallizes in the monoclinic space group P2₁/n with crystallographic parameters: a = 17.4308(4) Å, b = 9.0312(2) Å, c = 26.7601(7) Å, β = 104.496(1)°, V = 4078.5(2) ų, Z = 4 [5] [6] [7].
The structural analysis reveals distinctive features that contribute to the unique photophysical properties of these complexes. The relatively long iridium-carbon distances of 2.122 and 2.094 Å reflect the strong mutual trans effect of the cyclometalating carbons [5] [6] [7]. This structural characteristic directly influences the electronic properties and emission behavior of the complex.
The photophysical properties of these iridium(III) complexes are remarkable, exhibiting strong visible absorption and exceptionally long-lived emission with lifetimes of 1.7 microseconds and emission maxima at 690 nanometers in room temperature solution [5] [6] [7]. The inherent asymmetry of the coordination environment imparts a unique directional character to the emitting excited state, which is predominantly ligand-to-ligand charge transfer in nature, specifically from the 2,6-diphenylpyridine ligand to the terpyridine moiety [5] [6] [7].
Time-dependent density functional theory calculations have provided crucial insights into the electronic structure and photophysical properties of these complexes [8] [9]. The calculations accurately predict electronic absorption energies and intensities, while geometry optimizations on the lowest energy triplet state provide precise emission energies [8] [9]. The examination of relevant molecular orbitals confirms that the unique asymmetric coordination environment creates directional character in the emitting excited state, characterized as predominantly ligand-to-ligand charge transfer [8] [9].
A series of related iridium cyclometalated complexes have been synthesized and characterized, demonstrating the versatility of the 2,6-diphenylpyridine ligand system [8] [9]. These complexes exhibit strong visible absorptions and long-lived emissions with lifetimes ranging from 1.6 to 2.0 microseconds and emission maxima around 680 nanometers in room-temperature solution [8] [9]. The density functional theory calculations on ground-state geometry match experimental X-ray crystal structures, validating the theoretical approach [8] [9].
The charge-neutral complex [Ir(dpyx)(dppy)] represents another significant advancement in this field, where dpyx refers to 1,3-di(2-pyridyl)-4,6-dimethylbenzene and dppy to 2,6-diphenylpyridine [10]. This complex demonstrates exceptional luminescent properties with emission at 585 nanometers, quantum yield of 0.21, and lifetime of 3900 nanoseconds in acetonitrile at 295 K [10]. The complex also exhibits photodissociation behavior through cleavage of iridium-carbon bonds in the excited state [10].
Recent developments in bis-tridentate iridium(III) complexes have shown enhanced photophysical properties compared to traditional bis-cyclometalated systems [11] [12]. These complexes feature quantum yields ranging from 3.72% to 9.57% and lifetimes from 80 nanoseconds to 1965 nanoseconds, with the superior performance attributed to enhanced radiative rate constants [11] [12]. The dinuclear variants of these complexes demonstrate particularly interesting properties, with intramolecular iridium-iridium distances around 6 Å and superior emission efficiency compared to mononuclear counterparts [11].
Organogold(III) Coordination Architectures
The application of 2,6-diphenylpyridine in organogold(III) chemistry has yielded remarkable coordination architectures with unique structural and photophysical properties. The compound functions as a tridentate C∧N∧C dianionic ligand, forming exceptionally stable organogold(III) complexes that have found applications in photoluminescent materials and catalytic systems [2] [13] [14] [4].
The synthesis of mono- and binuclear cyclometalated gold(III) complexes has been accomplished using potassium tetrachloroaurate and organomercury(II) precursors [2] [13] [14] [4]. The molecular structures of key complexes including [Au(C∧N∧C)(Spy-2)] (where Spy-2 represents 2-mercaptopyridine), [Au(C∧N∧C)PPh₃]ClO₄, Au₂(C∧N∧C)₂(μ-dppm)₂, and Au₂(C∧N∧C)₂(μ-dppe)₂ have been determined through X-ray crystallography [2] [13] [14] [4].
The binuclear gold(III) complexes exhibit particularly interesting structural features, with interplanar separations of 3.4 Å observed between intramolecular [Au(C∧N∧C)] moieties in the crystal lattice [2] [13] [14] [4]. These close contacts indicate the presence of weak π-π interactions between the organometallic units. The torsion angles between the two [Au(C∧N∧C)] units vary significantly: 8.7° in the dppm-bridged complex versus 34.2° in the dppe-bridged analogue [2] [13] [14] [4].
The spectroscopic properties of these binuclear complexes demonstrate the influence of π-π interactions on electronic structure. The absorption spectra show red shifts for absorption bands in the near-visible region compared to mononuclear analogues, attributed to π-π interactions between intramolecular C∧N∧C ligands in solution [2] [13] [14] [4]. These complexes are emissive at low temperatures (77 K) in acetonitrile, demonstrating their potential for photoluminescent applications [2] [13] [14] [4].
Recent theoretical investigations of structurally similar gold(III) complexes with C∧N∧C tridentate ligands have provided insights into the marked differences in excited-state properties [15]. Three complexes with 2,6-diphenylpyridine, 2,6-diphenylpyrazine, and 2,6-diphenyltriazine as C∧N∧C ligands have been studied using density functional theory and time-dependent density functional theory calculations [15]. The computational results indicate small energy differences between the lowest-energy triplet state and second lowest-energy triplet state in certain complexes, suggesting possible reverse intersystem crossing processes [15].
The development of sky-blue-emitting arylgold(III) complexes represents a significant advancement in the field [16]. These complexes contain tridentate bis-cyclometalating ligands derived from 2,6-diphenylpyridine with systematic variation of electron-withdrawing groups from cyano, fluoro, and trifluoromethyl to trifluoromethoxy substituents [16]. This systematic modification results in significant blue-shifting of emission maxima from 492 nanometers to 466 nanometers in dichloromethane solution [16].
The photoluminescence quantum yields of these sky-blue complexes reach up to 43% in solid-state films, enabling high-performance organic light-emitting devices [16]. Both solution-processable and vacuum-deposited devices have been demonstrated with external quantum efficiencies of up to 5.3% and 11.3%, respectively [16]. This work represents the first demonstration of sky-blue-emitting gold(III) complexes with chromaticity coordinates suitable for display applications [16].
Chiral organogold(III) complexes featuring N,N,O-tridentate coordination have also been developed using pyridine-based ligands [17] [18]. These complexes demonstrate successful coordination through pyridine nitrogen atoms and alcohol oxygen donors, forming stable chiral complexes with potential applications in asymmetric catalysis [17] [18]. The coordination is confirmed through nuclear magnetic resonance spectroscopy, showing characteristic deshielding effects and coordination shifts [17] [18].
The thermal stability of organogold(III) complexes with 2,6-diphenylpyridine derivatives has been extensively studied [3]. Gold(III) hydroxides supported by the tridentate diphenylpyridine ligand have been shown to be useful synthons for preparing new metal complexes, including the first isolated and characterized gold(III) hydride complexes [3]. The pincer ligand stabilizes these normally unstable species, enabling their isolation and detailed characterization [3].
Catalytic Applications in Polymer Science
The integration of 2,6-diphenylpyridine derivatives and related coordination compounds in catalytic polymer science has emerged as a transformative approach for developing advanced materials with tailored properties. This section examines the specific role of palladium-catalyzed carbonylative polymerizations, where the unique electronic and steric properties of pyridine-based ligands contribute to enhanced catalytic performance and polymer characteristics.
Role in Palladium-Catalyzed Carbonylative Polymerizations
Palladium-catalyzed carbonylative polymerizations represent a powerful synthetic methodology for incorporating carbonyl functionality directly into polymer backbones during the polymerization process. The use of phosphine ligands related to 2,6-diphenylpyridine systems, particularly 2-diphenylphosphinopyridine, has proven crucial for achieving high selectivity and efficiency in these transformations [19].
The novel synthesis of linear polyimides through palladium-catalyzed carbonylation polycondensation has been demonstrated using aromatic diamides, aromatic dibromides, and carbon monoxide [20]. The optimal catalyst system employs PdCl₂(PPh₃)₂ with large excess triphenylphosphine, requiring 5 mol% palladium catalyst loading based on monomers [20]. The polymerization conditions significantly affect the molecular weight of resulting polyimides, with 1,8-diazabicyclo[5.4.0]undec-7-ene serving as the optimal base [20].
The reaction mechanism involves oxidative addition of the palladium catalyst to aromatic dibromides, followed by carbon monoxide insertion and subsequent coupling with diamide components [20]. The inherent viscosity of the resulting polyimides reaches 0.12 dL/g when measured at 0.5 g/dL concentration in dimethylacetamide at 30°C [20]. Thermal analysis reveals exceptional stability with 10% weight loss temperatures of 461°C [20].
Heat-resistant and soluble aramids have been successfully synthesized through palladium-catalyzed carbonylation-polycondensation of dihalobiphenyl compounds with aromatic diamines [21]. The reaction of 2,7-dibromo-9,10-dihydrophenanthrene with 4,4'-diaminodiphenyl ether under optimized conditions yields poly[amino-1,4-phenyleneoxy-1,4-phenyleneaminocarbonyl(9,10-dihydro-2,7-phenanthrenediyl)carbonyl] in 99% yield with high molecular weight (polystyrene equivalent Mw = 128,100) [21].
The catalytic system requires careful optimization of multiple parameters including base type and concentration, solvent selection, palladium-phosphine catalyst composition, and carbon monoxide pressure [21]. The base 1,8-diazabicyclo[5.4.0]undec-7-ene in 3.0 equivalent amounts provides optimal results, while excessive base concentrations lead to coordination-induced steric hindrance that retards the reaction [21]. PdCl₂(PPh₃)₂ coupled with ten-fold excess triphenylphosphine emerges as the most effective catalyst system [21].
The mechanical properties of these aramids are comparable to conventional unsaturated polyester resins, with tensile strength of 48 MPa and tensile modulus of 1.6 GPa [21]. The thermal stability, with 10% weight loss temperature of 461°C, combined with solubility in polar organic solvents, makes these materials suitable as matrix components for fiber-reinforced plastics [21].
Cascade carbonylation processes utilizing palladium catalysis with 2-diphenylphosphinopyridine ligands have enabled the synthesis of α,β-unsaturated piperidones through catalytic cleavage of carbon-carbon triple bonds [19]. This remarkable transformation involves propargylic alcohols reacting with aliphatic amines under specific catalyst conditions featuring 2-diphenylphosphinopyridine as the key ligand [19].
The mechanism involves initial formation of cationic palladium hydride species followed by coordination and insertion into the alkyne substrate [19]. The regioselectivity of this process is controlled by the 2-pyridyldiphenylphosphine ligand, which facilitates both the initial hydride insertion and subsequent transformations [19]. The ligand potentially acts as a proton shuttle during critical cyclization steps, enabling the formation of strained four-membered ring intermediates that subsequently undergo ring expansion to more stable six-membered products [19].
Four-component carbonylative reactions have been developed that incorporate perfluoroalkyl groups into polymer structures through palladium catalysis [19] [22]. These transformations proceed under mild conditions with excellent functional group tolerance, enabling modification of pharmaceutical and bioactive molecules [19] [22]. The catalyst system demonstrates remarkable chemoselectivity, allowing incorporation of various nucleophiles including phenols, anilines, alkylamines, sulfonamides, and hydrazines [19] [22].
The polycyclic synthesis of 3,4-dihydroquinolin-2(1H)-one scaffolds through palladium-catalyzed carbonylative cyclization represents another significant application [23] [24]. This methodology enables one-pot, two-step radical-mediated reactions of 1,7-enynes with perfluoroalkyl iodides and molybdenum hexacarbonyl, producing complex heterocyclic structures containing both perfluoroalkyl and carbonyl functionalities [23] [24].
Environmental considerations have driven the development of renewable solvent systems for palladium-catalyzed carbonylative polymerizations [25] [26]. The use of propylene carbonate, gamma-valerolactone, 2-methyltetrahydrofuran, and deep eutectic solvents has been successfully demonstrated for various carbonylation processes [25] [26]. These sustainable approaches maintain high catalytic efficiency while reducing environmental impact [25] [26].
Polymer-supported palladium catalysts have been developed for carbonylative transformations using carbon monoxide surrogates [27]. Furfurylamine-functionalized Merrifield resin complexes of palladium demonstrate excellent catalytic activity for in situ carbonylation reactions using formic acid and chloroform as carbon monoxide sources [27]. These heterogeneous catalysts show remarkable recyclability, maintaining activity through six catalytic cycles with negligible metal leaching [27].
The direct carbonylation of heteroaromatic substrates has been achieved using novel CO/CO₂ binary conditions [28]. This approach suppresses thermal decomposition of palladium active species, enabling highly efficient conversion with only 1 mol% catalyst loading [28]. The pressurized carbon dioxide prevents formation of inactive palladium black while maintaining high catalytic activity under reaction conditions [28].
Recent advances in carbonylative cyclization of sugar-derived substrates demonstrate the versatility of these methodologies [29]. Palladium-catalyzed aminocarbonylative cyclization of 1-alkynyl-2-iodo glucal derivatives produces glucose-fused pyridinone structures with potential pharmaceutical applications [29]. These transformations highlight the ability of palladium carbonylation chemistry to access complex carbohydrate-based architectures [29].
The development of specialized ligand systems continues to drive improvements in selectivity and efficiency [30]. Polymer-supported triazine-based palladium complexes have been synthesized that exhibit superior activity compared to conventional palladium precursors such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ [30]. These pincer-type complexes demonstrate robust performance at low palladium loadings while tolerating diverse functional groups [30].
Carbon dioxide incorporation into organic polymers through palladium catalysis represents an emerging area of significant interest [31]. Various strategies have been developed for incorporating CO₂ into acetylenic substrates, epoxides, and other functional materials [31]. These approaches offer sustainable routes to valuable polymer structures while utilizing carbon dioxide as a renewable C1 building block [31].
XLogP3
LogP
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
